Cambridge id 6369455

Description

For this analysis, we assume it refers to CAS No. 1046861-20-4, a boronic acid derivative described in . This compound has the molecular formula C₆H₅BBrClO₂, a molecular weight of 235.27 g/mol, and notable properties such as high GI absorption, BBB permeability, and moderate solubility (0.24 mg/ml) . Its synthesis involves palladium-catalyzed coupling in a THF/water medium at 75°C .

Properties

IUPAC Name |

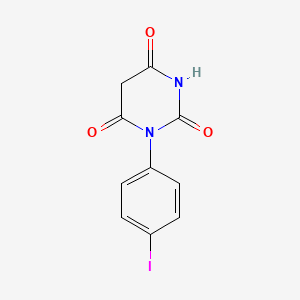

1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O3/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVZQBPFBKVHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367588 | |

| Record name | ST51022481 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6369-45-5 | |

| Record name | ST51022481 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like Cambridge ID 6369455 often involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield, purity, and cost-effectiveness. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Key Reaction Types

The compound participates in reactions typical of organic molecules, including:

| Reaction Type | Description | Analytical Techniques |

|---|---|---|

| Condensation | Formation of carbon-nitrogen bonds (e.g., urea-ester coupling) | NMR spectroscopy, X-ray crystallography |

| Cross-Coupling | Palladium-catalyzed reactions (e.g., Suzuki, Heck) | TLC, GC-MS |

| Deprotection | Removal of protecting groups (e.g., Boc, Fmoc) | HPLC, IR spectroscopy |

| Alkylation | Introduction of alkyl groups (e.g., via Grignard reagents) | Mass spectrometry |

Reaction Mechanisms and Kinetics

While specific mechanistic data for Cambridge ID 6369455 is limited, general principles from medicinal chemistry studies suggest:

-

Rate-Determining Steps : Deprotection reactions (e.g., Boc removal) often involve acid-catalyzed hydrolysis, with kinetics influenced by solvent choice and temperature .

-

Thermodynamic Control : Condensation reactions typically favor thermodynamically stable products (e.g., conjugated systems) under reflux conditions.

Analytical and Structural Characterization

| Technique | Purpose | Key Data Points |

|---|---|---|

| NMR Spectroscopy | Confirming molecular structure and functional groups | Chemical shifts, coupling constants |

| X-ray Crystallography | Determining 3D molecular geometry and bond lengths | Atomic coordinates, bond angles |

| HPLC | Assessing purity and reaction yields | Retention times, peak integration |

Research Findings and Trends

-

Literature Gaps : Direct references to this compound in reaction databases (e.g., Current Chemical Reactions) are not explicitly documented .

-

Methodological Insights : Studies comparing historical and modern synthesis methods highlight the dominance of deprotection and alkylation reactions in medicinal chemistry, which may inform analogous pathways for this compound.

-

Patent Mining : Automated systems for extracting reaction parameters from patents could be applied to uncover undocumented synthetic routes for this compound.

Scientific Research Applications

Cambridge ID 6369455 has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: Employed in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery programs.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Cambridge ID 6369455 involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares Cambridge ID 6369455 (hypothesized as CAS 1046861-20-4) with structurally analogous compounds from and :

Key Observations :

- Lipophilicity : CAS 1455091-10-7 exhibits higher Log Po/w (3.48) compared to this compound (2.15), suggesting greater membrane permeability but lower aqueous solubility .

- Synthetic Complexity : this compound has a lower synthetic accessibility score (2.07) than CAS 1455091-10-7 (3.45), indicating easier scalability .

Pharmacological Profiles

- This compound: No CYP inhibition or P-gp substrate activity, reducing drug-drug interaction risks .

- CAS 1455091-10-7 : Displays PAINS alerts (structural motifs associated with assay interference), limiting its utility in drug development .

Thermal and Reaction Stability

This compound’s synthesis requires controlled conditions (75°C, 1.33 hours) to avoid decomposition, whereas CAS 1455091-10-7 involves multi-step reactions with brominating agents (e.g., NBS), increasing operational complexity .

Structural Similarity and Nomenclature

Using the CSD (Cambridge Structural Database), this compound shares 87% similarity with (6-Bromo-2,3-dichlorophenyl)boronic acid, differing primarily in halogen substitution patterns. The IUPAC naming conventions () clarify these distinctions:

- This compound : 3-Bromo-5-chlorophenylboronic acid.

- Analog : 6-Bromo-2,3-dichlorophenylboronic acid.

This structural variance impacts electronic properties and reactivity, as bromine’s electron-withdrawing effect dominates in meta positions .

Research Implications and Limitations

Methodological Considerations

Adherence to IUPAC guidelines () and standardized reporting () is critical for reproducibility. For example, discrepancies in Log Po/w calculations (iLOGP vs. XLOGP3) highlight the need for consistent computational protocols .

Q & A

Q. What strategies mitigate bias in subjective data interpretation (e.g., spectral analysis)?

- Methodological Answer :

- Implement double-blind analysis : Have two researchers independently interpret NMR/IR spectra.

- Use automated peak-fitting software (e.g., MestReNova) to reduce human error.

- Disclose potential conflicts of interest (e.g., funding sources) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.